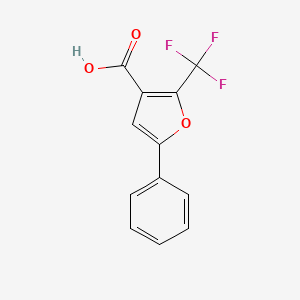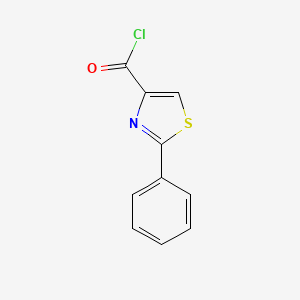
3,4-Dichloro-3,4,4-trifluorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 3,4-Dichloro-3,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. Another potential synthesis pathway involves the gas-phase photocatalysis of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene (DCB) using TiO2 and 3% WO3/TiO2 supported on SiO2 .Molecular Structure Analysis
The molecular formula of this compound is C4H3Cl2F3 . The average mass is 178.968 Da and the mono-isotopic mass is 177.956390 Da .Physical And Chemical Properties Analysis
This compound is a colorless gas with unique chemical properties that make it widely used in various industries. More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Synthesis and Nucleophilic Reactions
3,4-Dichloro-3,4,4-trifluorobut-1-ene has been utilized in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides. This includes its role in the UV-initiated addition and subsequent transformations leading to various butenolides, showcasing its versatility in organic synthesis (Paleta, Volkov, & Hetflejš, 2000).
Molecular Structure Investigations
The compound has been subject to detailed NMR investigations, particularly exploring its molecular structure. These studies have provided insights into its chemical shifts and coupling constants, contributing to the understanding of its structural and electronic properties (Hinton & Jaques, 1974).
Applications in Polymer Chemistry
In the field of polymer chemistry, this compound has been used in the chemical modification of polymers. Its addition to polybutadiene demonstrates its role in enhancing polymer properties and diversifying polymer chemistry applications (Lee & Weber, 1990).
Synthesis of Heterocycles
It also serves as a precursor in the synthesis of various heterocycles, including trifluoromethylpyrroles. This highlights its significance in the synthesis of complex organic molecules, particularly in medicinal chemistry (Andrew & Mellor, 2000).
Electrolyte Additives in Lithium Ion Batteries
Interestingly, derivatives of this compound have been investigated as electrolyte additives in lithium-ion batteries. This reflects its potential in enhancing the performance and longevity of battery systems (Kubota et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-3,4,4-trifluorobut-1-ene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, leading to altered enzyme activity and metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptor proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptor proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to the formation of byproducts that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic or toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, leading to its accumulation in specific tissues or organelles. Additionally, binding to intracellular proteins can influence the compound’s distribution and its overall biological activity .
Properties
IUPAC Name |
3,4-dichloro-3,4,4-trifluorobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGKGBZAUXPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Cl)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382128 |
Source


|
| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-26-5 |
Source


|
| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
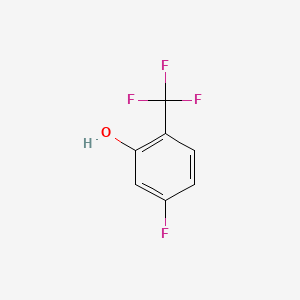
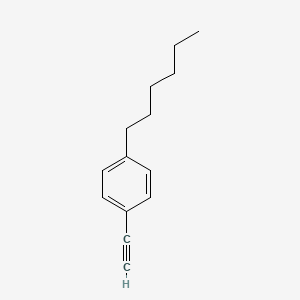
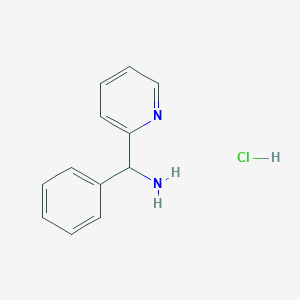
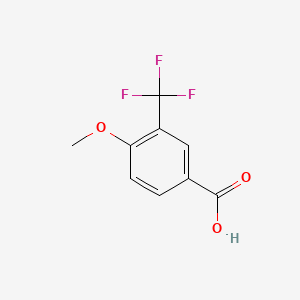

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

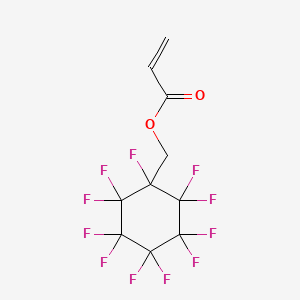
![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

